(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is a non-natural, N-Fmoc-protected β2-homoamino acid. [] Fmoc [(9H-fluoren-9-yl)methoxy]carbonyl] is a common protecting group in solid-phase peptide synthesis. [, ] This particular compound serves as a building block for synthesizing β2- and β2/β3-peptides. []
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is a synthetic organic compound classified as an amino acid derivative. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis due to its stability and the mild conditions required for its removal. The presence of the bromophenyl group enhances its reactivity and potential applications in medicinal chemistry and drug development.
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid typically involves several key steps:
The synthesis may also involve optimization techniques to enhance yield and minimize by-products, particularly in industrial applications where automated peptide synthesizers are utilized.
The molecular formula for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is .
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid can participate in various chemical reactions typical of amino acids and their derivatives:
The specific reaction conditions (solvent type, temperature, and catalysts used) can significantly influence the efficiency and selectivity of these reactions.
The mechanism of action for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc protecting group allows for selective reactions at the carboxylic acid and amino groups without interfering with other functional groups present in complex peptide sequences.
The stability provided by the Fmoc group ensures that this compound can be incorporated into peptides that may undergo various modifications or conditions during synthesis without degradation .
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is typically a solid at room temperature. It exhibits good solubility in organic solvents like dichloromethane and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic fluorenyl group.
The compound is stable under standard laboratory conditions but may undergo hydrolysis or degradation if exposed to strong acids or bases. Its reactivity profile allows it to participate in various organic transformations typical for amino acids .
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid is primarily utilized in:
This compound exemplifies the utility of protected amino acids in modern organic synthesis and pharmaceutical development, showcasing how modifications can enhance functionality while maintaining synthetic accessibility.
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromophenyl)butanoic acid initiates with the strategic incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This group shields the amine functionality during subsequent reactions, leveraging its orthogonal deprotection under basic conditions (e.g., piperidine). Standard protocols involve reacting the precursor amino acid with Fmoc chloride in anhydrous dioxane or tetrahydrofuran, using sodium carbonate as a base at 0–5°C for 4–6 hours. This yields the Fmoc-protected intermediate with >95% efficiency [7].
Purification employs recrystallization from ethyl acetate/hexane mixtures or silica-gel chromatography, achieving ≥98% purity. Critical challenges include suppressing Lossen rearrangement side products (e.g., Fmoc-β-alanine contaminants) and dipeptide formation from carboxylate activation. These are mitigated through controlled reagent stoichiometry (1:1.1 amino acid/Fmoc-Cl ratio) and silylation of the carboxyl group before Fmoc introduction [7]. Industrial-scale adaptations utilize continuous-flow reactors to enhance yield (88–92%) and minimize racemization (<1%).
Table 1: Key Parameters for Fmoc Protection
Parameter | Optimal Conditions | Impact on Yield/Purity |
---|---|---|
Solvent System | Anhydrous dioxane/THF | Minimizes hydrolysis |
Base | Sodium carbonate | Controls pH (8–9) |
Temperature | 0–5°C | Suppresses epimerization |
Fmoc-Cl Equivalents | 1.1 | Prevents dipeptide formation |
Purification Method | Recrystallization (EtOAc/hexane) | ≥98% purity |
Introducing the 2-bromophenyl moiety necessitates precision due to its steric and electronic constraints. Two primary strategies are employed:
Solid-phase approaches immobilize the amino acid on 2-chlorotrityl resin, enabling iterative bromophenyl addition and washing-driven purification. This reduces epimerization to <2% versus 5–8% in solution-phase methods. Challenges include homocoupling of aryl halides, suppressed by degassing solvents and maintaining low catalyst loadings [3].
The chiral (S)-configuration at the β-carbon is critical for biological activity. Key stereocontrol techniques include:
Table 2: Stereoselective Method Comparison
Method | Diastereo-/Enantioselectivity | Yield (%) | Key Limitation |
---|---|---|---|
Evans Auxiliary | >98% de | 80 | Multi-step deprotection |
Enzymatic Resolution | 99% ee | 48 | Max 50% theoretical yield |
Chiral Pool Synthesis | 100% retention | 60–70 | Lengthy reaction sequence |
Synthesizing this compound leverages both solid-phase peptide synthesis (SPPS) and solution-phase strategies, with distinct trade-offs:
Ideal for peptides integrating this compound [6] [8]Limitations encompass resin loading constraints and scale-up costs.
Solution-Phase Synthesis:Linear synthesis in dichloromethane or tetrahydrofuran facilitates gram-scale production. Purification requires silica-gel chromatography after each step, reducing overall yield (65–70% vs. SPPS’s 80% for tetramers). However, it accommodates high-temperature reactions (e.g., 100°C for coupling) unsuitable for resins [7] .
Hybrid approaches deploy solid-phase synthesis for the initial Fmoc protection and solution-phase for bromophenyl functionalization, balancing purity (88%) and scalability. For sequences exceeding 15 residues, SPPS is preferred due to cumulative yield advantages [6] [8].
Table 3: Efficiency Comparison of Synthesis Methods
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Purity per Step | >99% | 90–95% |
Cumulative Yield (5-steps) | 80% | 65–70% |
Scalability | Limited (mg–g) | High (g–kg) |
Purification | Washing only | Chromatography per step |
Bromophenyl Incorporation | On-resin Suzuki (85% yield) | Alkylation (70–75% yield) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: